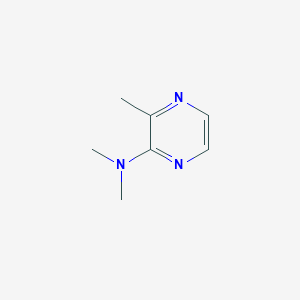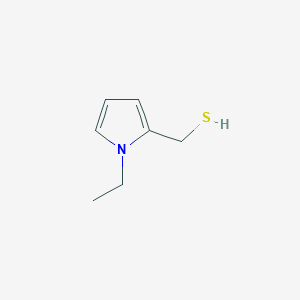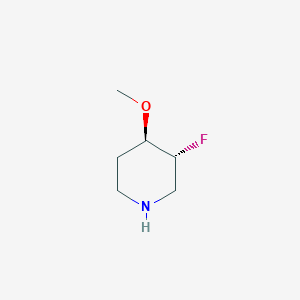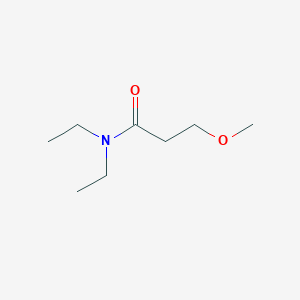
N,N,3-Trimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethylpyrazin-2-amine is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its unique structure, which includes three methyl groups attached to the pyrazine ring, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylpyrazin-2-amine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-chloropyrazine with trimethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the trimethylamine group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N,3-Trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N,N,3-Trimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethylpyrazin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
N,N,3-Trimethylpyrazin-2-amine can be compared with other pyrazine derivatives, such as:
2,3-Dimethylpyrazine: Lacks the third methyl group, resulting in different chemical and biological properties.
Tetramethylpyrazine: Contains four methyl groups, which can alter its reactivity and applications.
2-Methylpyrazine: A simpler structure with only one methyl group, used in different contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
56343-47-6 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,3-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-7(10(2)3)9-5-4-8-6/h4-5H,1-3H3 |
InChI Key |
FVIOLJXJPWNFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)





![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
